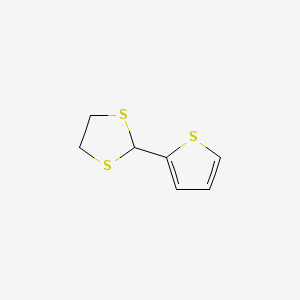

1,3-Dithiolane, 2-(2-thienyl)-

Description

The 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane functional group, a five-membered ring containing two sulfur atoms, has long been a valuable tool in organic synthesis. wikipedia.org Historically, dithiolanes, along with their six-membered counterparts, 1,3-dithianes, are most recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org This protection strategy involves the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), typically catalyzed by an acid, to form a stable dithiolane that is resistant to a variety of reaction conditions. wikipedia.orgorganic-chemistry.org

Beyond protection, dithianes and dithiolanes are central to the concept of "umpolung," or polarity reversal. In a standard carbonyl group, the carbon atom is electrophilic. However, upon conversion to a dithiane, the proton on the carbon between the two sulfur atoms can be removed by a strong base, creating a nucleophilic carbanion. nih.gov This acyl anion equivalent can then react with various electrophiles, enabling the formation of new carbon-carbon bonds in a manner not possible with the original carbonyl compound. researchgate.net While 1,3-dithianes are classic examples in this context, the analogous 1,3-dithiolanes also undergo this transformation, although they are more prone to base-mediated ring fragmentation, a reaction that itself has been developed into a synthetic method for producing dithioesters. wikipedia.orgacs.org

The Thiophene (B33073) Moiety

The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net This status is due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govrsc.org The thiophene nucleus is often employed by medicinal chemists as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like solubility and metabolism. nih.govcognizancejournal.com

The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between a drug and its biological target. nih.gov The structural diversity and versatile reactivity of the thiophene ring allow for extensive chemical modifications to fine-tune a molecule's pharmacological profile. nih.govcognizancejournal.com Consequently, thiophene derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. cognizancejournal.comnih.gov

| Moiety | Key Role in Organic Synthesis |

| 1,3-Dithiolane | Protecting group for aldehydes and ketones; Acyl anion equivalent for umpolung (polarity reversal) chemistry. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Thiophene | Privileged pharmacophore in drug discovery; Bioisosteric replacement for phenyl rings; Building block for functional materials. nih.govcognizancejournal.comnih.gov |

Structure

3D Structure

Properties

CAS No. |

31404-12-3 |

|---|---|

Molecular Formula |

C7H8S3 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

2-thiophen-2-yl-1,3-dithiolane |

InChI |

InChI=1S/C7H8S3/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 |

InChI Key |

QSBDAIIMYXRMIJ-UHFFFAOYSA-N |

SMILES |

C1CSC(S1)C2=CC=CS2 |

Canonical SMILES |

C1CSC(S1)C2=CC=CS2 |

Other CAS No. |

31404-12-3 |

Origin of Product |

United States |

Rationale for Investigating 1,3 Dithiolane, 2 2 Thienyl in Academic Research

Conventional and Advanced Thioacetalization Approaches

Thioacetalization is a widely utilized method for the protection of aldehydes and ketones. researchgate.net The reaction involves the condensation of a carbonyl compound with a dithiol, typically in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org

The most direct and common method for synthesizing 1,3-dithiolanes is the condensation reaction between 1,2-ethanedithiol (B43112) and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the specific case of 1,3-Dithiolane, 2-(2-thienyl)-, the reaction involves the condensation of thiophene-2-carboxaldehyde with 1,2-ethanedithiol. A variety of aldehydes and ketones can undergo this reaction to form the corresponding 1,3-dithiolane derivatives. organic-chemistry.orgchemicalbook.com The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes further reaction with the thiol to form the stable dithioacetal with the elimination of water. wikipedia.org

A specific example of this reaction is the preparation of 2-(2-thienyl)-1,3-dithiolane-2-propionic acid, where 4-(2-thienyl)-4-oxobutyric acid is reacted with ethanedithiol in the presence of 1% BF3-methanol in acetic acid. google.com This highlights the adaptability of the condensation reaction for substrates bearing additional functional groups.

The efficiency and selectivity of thioacetalization reactions are heavily influenced by the choice of catalyst. organic-chemistry.org Both Brønsted and Lewis acids are commonly employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org The development of novel catalytic systems aims to improve reaction rates, yields, and chemoselectivity, often under milder and more environmentally friendly conditions.

A wide array of Brønsted and Lewis acids have been successfully utilized to catalyze the formation of 1,3-dithiolanes. These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the dithiol.

HClO4-SiO2: Perchloric acid adsorbed on silica (B1680970) gel has proven to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.orgchemicalbook.com

Praseodymium Triflate: This recyclable catalyst demonstrates high efficiency in the chemoselective protection of aldehydes, leading to the formation of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

Yttrium Triflate: Yttrium triflate is an effective catalyst for the conversion of carbonyl compounds into their corresponding dithiolane derivatives using 1,2-ethanedithiol. organic-chemistry.org It also allows for the highly chemoselective protection of aldehydes. organic-chemistry.org

Tungstophosphoric Acid (H3PW12O40): This heteropoly acid is a highly effective and selective catalyst for the thioacetalization of various carbonyl compounds, including aldehydes and ketones, in excellent yields without the need for a solvent. organic-chemistry.org

Hafnium Trifluoromethanesulfonate (B1224126) (Hafnium Triflate): Hafnium triflate is a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.orgacs.org It promotes the reaction under mild conditions and tolerates a variety of sensitive functional groups. organic-chemistry.org

Other Lewis Acids: A range of other Lewis acids, including ZnCl2, BF3 etherate, AlCl3, and TiCl4, are also commonly used to catalyze the addition of thiols to aldehydes and ketones. acs.orgnih.gov

| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| HClO4-SiO2 | Aldehydes and Ketones | Solvent-free, Room temperature | High efficiency, Reusability | organic-chemistry.orgchemicalbook.com |

| Praseodymium Triflate | Aldehydes | - | Efficient, Recyclable, Chemoselective | organic-chemistry.orgchemicalbook.com |

| Yttrium Triflate | Aldehydes and Ketones | - | Effective, Highly chemoselective for aldehydes | organic-chemistry.org |

| Tungstophosphoric Acid | Aldehydes, Ketones, Acetals | Solvent-free | Highly effective and selective, Excellent yields | organic-chemistry.org |

| Hafnium Triflate | Aldehydes and Ketones | Mild conditions | Highly efficient, Tolerates sensitive functional groups | organic-chemistry.orgacs.org |

Ionic liquids have emerged as environmentally benign alternatives to traditional volatile organic solvents and have also been employed as catalysts in thioacetalization reactions. thieme-connect.comresearchgate.net

Brønsted Acidic Ionic Liquids: Water-stable Brønsted acidic ionic liquids containing an alkane sulfonic acid group have been synthesized and used to catalyze the thioacetalization of aldehydes smoothly, affording 1,3-dithianes in excellent yields and with shorter reaction times. organic-chemistry.orgthieme-connect.com These ionic liquids can be used in catalytic amounts (e.g., 2 mol%). thieme-connect.com

Tetrabutylammonium (B224687) Hydrogen Sulfate (Bu4N+HSO4−): This ionic liquid acts as a mild and efficient catalyst for the protection of carbonyl functional groups under solvent-free conditions. tandfonline.com It has shown high chemoselectivity for the conversion of aldehydes in the presence of ketones to the corresponding dithioacetals. tandfonline.com

The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. tandfonline.com

Silica Gel: A combination of silica gel and a catalytic amount of p-toluenesulfonic acid provides a versatile and efficient method for the protection of aldehydes and ketones as thioacetals, with short reaction times and excellent yields. organic-chemistry.orgresearchgate.net

Amberlyst-15: This acidic ion-exchange resin is an effective heterogeneous catalyst for the thioacetalization of aldehydes and ketones. researchgate.netchemicalbook.com

Bentonite (B74815): Natural clays (B1170129) like bentonite can also be used to catalyze the condensation of aldehydes and ketones with 1,2-ethanedithiol. chemicalbook.com

Alumina Sulfuric Acid (Al2O3–SO3H): This solid acid catalyst efficiently converts carbonyl compounds into their corresponding dithiolane derivatives at room temperature in short reaction times and with excellent yields. tandfonline.com It is highly chemoselective for the protection of aldehydes in the presence of ketones and can be recovered and reused. tandfonline.com

| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Silica Gel / p-TsOH | Aldehydes and Ketones | - | Versatile, Short reaction time, Excellent yield | organic-chemistry.orgresearchgate.net |

| Amberlyst-15 | Aldehydes and Ketones | - | Effective heterogeneous catalyst | researchgate.netchemicalbook.com |

| Bentonite | Aldehydes and Ketones | - | Natural and inexpensive catalyst | chemicalbook.com |

| Alumina Sulfuric Acid | Aldehydes and Ketones | Room temperature | Efficient, Chemoselective, Reusable | tandfonline.com |

Organometallic complexes can also serve as effective catalysts for thioacetalization, offering unique reactivity and selectivity. tdx.cat These catalysts typically consist of a central metal atom surrounded by organic and/or inorganic ligands. tdx.cat

Copper bis(dodecyl sulfate) [Cu(DS)2]: This Lewis acid-surfactant-combined catalyst is efficient and reusable for the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.orgthieme-connect.com It offers high chemoselectivity, ease of operation, and high yields without the need for organic solvents. organic-chemistry.orgthieme-connect.com

Hydroxo Complexes of Platinum(II): The complex [(dppb)Pt(µ-OH)]2(BF4)2 exhibits high catalytic activity in the thioacetalization of a variety of aldehydes and ketones under very mild conditions. cdnsciencepub.com

Vanadyl Triflate (VO(OTf)2): This amphoteric catalyst has been shown to be effective in catalyzing the thioacetalization of various aldehydes, including heteroaromatic aldehydes like thiophene-2-carbaldehyde (B41791). lookchem.com

Iron Catalysts: A catalytic dithioacetalization of aldehydes in the presence of an iron catalyst provides access to 1,3-dithianes in good to excellent yields under mild conditions. organic-chemistry.org

Chemoselective Thioacetalization Strategies

The protection of a carbonyl group as a 1,3-dithiolane is a fundamental transformation in multi-step synthesis. Chemoselectivity, especially the ability to differentiate between various carbonyl groups within the same molecule, is of paramount importance. The synthesis of 1,3-dithiolane, 2-(2-thienyl)- from 2-thiophenecarboxaldehyde and 1,2-ethanedithiol is a classic example of thioacetalization. Achieving this conversion selectively in the presence of a ketone is a common synthetic challenge.

Various catalytic systems have been developed to achieve the chemoselective thioacetalization of aldehydes over ketones. sid.irniscpr.res.in The enhanced reactivity of aldehydes compared to ketones allows for selective protection under mild conditions. Solid acid catalysts, such as silica sulfuric acid (SSA), have proven effective for this purpose, offering high yields and the advantage of being reusable. niscpr.res.in For instance, when an equimolar mixture of benzaldehyde (B42025) and acetophenone (B1666503) is treated with 1,2-ethanedithiol in the presence of SSA, the aldehyde is selectively converted to its 1,3-dithiolane, while the ketone remains largely unreacted. niscpr.res.in

Heterogeneous catalysts like polystyrene-supported AlCl₃ (Ps-AlCl₃) and silica gel-supported AlCl₃ (SiO₂-AlCl₃) also demonstrate high chemoselectivity. sid.ir These catalysts can effectively discriminate between aldehydes and ketones, which is attributed to their mild catalytic activity and the steric differences between the carbonyl compounds. sid.ir While AlCl₃ alone is not a chemoselective catalyst for this transformation, its supported versions provide excellent yields and selectivity. sid.ir Another approach involves using odorless 1,3-propanedithiol (B87085) equivalents, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which allows for the selective protection of aromatic aldehydes and aliphatic ketones over more sterically hindered aromatic ketones. organic-chemistry.orgthieme-connect.com

Table 1: Chemoselective Thioacetalization of Aldehydes in the Presence of Ketones

| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Aldehyde Yield (%) | Ketone Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Silica Sulfuric Acid (SSA) | Acetonitrile | Room Temp. | High | Low | niscpr.res.in |

| 4-Chlorobenzaldehyde | Cyclohexanone | Ps-AlCl₃ | 1,2-Dichloroethane | Reflux | >95 | <5 | sid.ir |

| Benzaldehyde | Acetophenone | Zn(BF₄)₂ (aq) | Dichloromethane | Room Temp. | High | Low | tandfonline.com |

| Various Aldehydes | Various Ketones | Yttrium triflate | None | Room Temp. | High | Low | organic-chemistry.org |

Novel and Specialized Synthetic Routes for Dithiolanes

Beyond traditional thioacetalization, several novel methods have been developed for the synthesis of 1,3-dithiolanes and related structures, offering access to unique substitution patterns and molecular architectures.

Reactions Involving Thioketones and Diazo Compounds (e.g., Trimethylsilyldiazomethane)

A powerful method for constructing substituted 1,3-dithiolanes involves the reaction of thioketones with diazo compounds. This process often proceeds through a cascade mechanism. The reaction of a diazo compound, such as trimethylsilyldiazomethane (B103560) (TMS-CHN₂), with a thioketone can initially form a 1,3,4-thiadiazoline via a [3+2] cycloaddition. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org This intermediate is often unstable and readily extrudes nitrogen (N₂) to generate a reactive thiocarbonyl ylide. wikipedia.orgd-nb.info

In the presence of a second equivalent of the thioketone, the thiocarbonyl ylide can be trapped in another [3+2] cycloaddition, leading to the formation of a sterically crowded 4,4,5,5-tetrasubstituted-1,3-dithiolane. beilstein-journals.orguzh.chbeilstein-journals.org This pathway is particularly favored in reactions involving hetaryl thioketones and TMS-CHN₂, which proceed smoothly even at low temperatures like -75 °C to give 1,3-dithiolanes with high regioselectivity. beilstein-journals.orguzh.chbeilstein-journals.org The reaction mechanism is thought to involve diradical intermediates, especially when hetaryl groups containing sulfur or selenium are present, as they can stabilize such species. beilstein-journals.orgbeilstein-journals.org

For example, the reaction of dihetaryl thioketones with TMS-CHN₂ exclusively yields the corresponding 4,4,5,5-tetrahetaryl-1,3-dithiolanes. beilstein-journals.org Computational studies using molecular electron density theory (MEDT) on the [3+2] cycloaddition of a thiocarbonyl ylide with a thioketone support a non-concerted, two-stage, one-step mechanism. rsc.orgrsc.org

One-Pot Procedures for Substituted 1,3-Dithiolanes

One-pot syntheses offer significant advantages in terms of efficiency, resource management, and reduced waste. Several one-pot methods for preparing substituted 1,3-dithiolanes have been reported. One such procedure involves the reaction of carbon disulfide with compounds containing active methylene (B1212753) groups in the presence of a base, followed by the addition of a 1,2-dihaloalkane. researchgate.net This approach allows for the synthesis of 2-ylidene-1,3-dithiolanes from simple starting materials in a single reaction vessel. researchgate.net

Another notable one-pot method involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.org Treatment of a 2-aryl-1,3-dithiolane with a strong base like lithium hexamethyldisilazide (LiHMDS) at elevated temperatures generates an aryl-dithiocarboxylate anion. acs.org This anion can be trapped in situ with various electrophiles, such as alkyl halides, to furnish a diverse library of dithioesters in good yields. acs.org This method has been successfully scaled up, demonstrating its synthetic utility. acs.org

Furthermore, expanded 1,3-dithiolane[n]radialenes have been synthesized in a one-pot procedure involving the transition-metal-catalyzed cyclization of enediyne precursors. acs.org

Synthesis of 1,3-Dithiolane-2-thiones (Cyclic Trithiocarbonates) from Epoxides

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are valuable heterocyclic compounds with applications in materials science and as synthetic intermediates. pacific.eduresearchgate.net A primary route to these structures is the reaction of epoxides with a source of thiocarbonyl, most commonly carbon disulfide (CS₂). pacific.eduthieme-connect.com

These reactions are typically catalyzed by bases or metal complexes. thieme-connect.comdu.ac.ir For instance, the combination of a bimetallic aluminum(salen) complex and tetrabutylammonium bromide effectively catalyzes the reaction between epoxides and CS₂. thieme-connect.comnih.govacs.orgthieme-connect.com The reaction conditions can be tuned to control the product outcome; at 90 °C, 1,3-dithiolane-2-thiones are the major products, whereas at 50 °C, 1,3-oxathiolane-2-thiones are favored. nih.govacs.orgthieme-connect.com

An alternative, safer procedure avoids the use of volatile and toxic CS₂ by treating epoxides with commercially available potassium ethyl xanthogenate. pacific.eduresearchgate.net This method is simple, does not require high pressure or a catalyst, and often produces the cyclic trithiocarbonate (B1256668) as the sole product in good yields. pacific.eduresearchgate.net The reaction proceeds with a defined stereochemistry, typically resulting in a trans-fused ring system when starting from cyclic epoxides like cyclohexene (B86901) oxide. pacific.eduresearchgate.net More recently, organocatalysts such as tetrabutylammonium fluoride (B91410) (TBAF) have been shown to efficiently catalyze the coupling of episulfides (thiiranes) with CS₂ to produce cyclic trithiocarbonates with high selectivity and activity. rsc.org

Table 2: Synthesis of Cyclic Trithiocarbonates from Epoxides

| Epoxide | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propylene Oxide | CS₂ | [Al(salen)]₂O / TBAB, 90°C | 4-Methyl-1,3-dithiolane-2-thione | 75 | thieme-connect.com |

| Styrene Oxide | CS₂ | [Al(salen)]₂O / TBAB, 90°C | 4-Phenyl-1,3-dithiolane-2-thione | 80 | thieme-connect.com |

| Cyclohexene Oxide | KSC(S)OEt | Acetonitrile, Reflux | trans-Hexahydrobenzo[d] sid.irCurrent time information in Bangalore, IN.dithiole-2-thione | 81 | researchgate.net |

| Phenyl Glycidyl Ether | CS₂ | Fe₃O₄@SiO₂/DABCO(OH) | 4-(Phenoxymethyl)-1,3-dithiolane-2-thione | Good | du.ac.ir |

Advanced Organic Transformations and Reaction Mechanisms Involving 1,3 Dithiolane, 2 2 Thienyl

Reactivity of the Dithiolane Ring System

The 1,3-dithiolane (B1216140) group in 1,3-Dithiolane, 2-(2-thienyl)- serves as a protective group for the carbonyl functionality of thiophene-2-carbaldehyde (B41791). Its stability under both acidic and basic conditions makes it a valuable tool in multistep synthesis. asianpubs.org However, the C-S bonds within the dithiolane ring can be cleaved under specific conditions to regenerate the parent carbonyl group or to form reactive intermediates for further synthetic manipulations.

Ring Cleavage and Deprotection Strategies

The deprotection of the dithiolane group to unveil the aldehyde functionality is a crucial step in many synthetic pathways. Various methods have been developed for this transformation, broadly categorized into oxidative methods, mercury(II) salt-mediated reactions, and the use of other specific reagents.

Oxidative cleavage provides a powerful means to deprotect 1,3-dithiolanes. A range of oxidizing agents can be employed, each with its own advantages in terms of mildness, selectivity, and efficiency.

CuCl2-adsorbed Silica (B1680970) Gel: Copper(II) chloride adsorbed onto silica gel is an effective reagent for the cleavage of dithioacetals. The reaction is typically carried out in an organic solvent, and the solid-supported nature of the reagent simplifies the work-up procedure. While specific data for 2-(2-thienyl)-1,3-dithiolane is not readily available, the general mechanism is believed to involve the coordination of the copper(II) ion to the sulfur atoms, facilitating the hydrolytic cleavage of the C-S bonds.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a versatile reagent for the deprotection of dithiolanes. The reaction is typically performed in aqueous organic solvents. The mechanism is thought to involve the electrophilic attack of bromine on one of the sulfur atoms, forming a sulfonium (B1226848) species that is susceptible to hydrolysis. sci-hub.se This method is often favored for its mild conditions and high yields.

Hydrogen Peroxide with Iodine: A combination of hydrogen peroxide and a catalytic amount of iodine offers a greener alternative for dithiolane deprotection. organic-chemistry.orgorganic-chemistry.org The reaction is often carried out in an aqueous micellar system, which enhances the solubility of the substrate. organic-chemistry.org Iodine is believed to activate the hydrogen peroxide, leading to the oxidation of the sulfur atoms and subsequent ring cleavage. organic-chemistry.org

| Oxidative Reagent | General Reaction Conditions | Plausible Intermediate | Typical Product |

| CuCl₂-adsorbed Silica Gel | Reflux in organic solvent (e.g., acetone) | Copper-sulfur complex | Thiophene-2-carbaldehyde |

| N-Bromosuccinimide (NBS) | Aqueous acetone, room temperature | Bromosulfonium ion | Thiophene-2-carbaldehyde |

| H₂O₂ with Iodine | Aqueous micellar medium, room temperature | Oxidized sulfur species | Thiophene-2-carbaldehyde |

| Illustrative Data Table |

Mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), are classic reagents for the deprotection of thioacetals. sci-hub.se The high affinity of the "soft" mercury(II) ion for the "soft" sulfur atoms of the dithiolane drives the reaction. The mechanism involves the formation of a mercury-sulfur adduct, which weakens the C-S bonds and facilitates hydrolysis to the corresponding carbonyl compound. sci-hub.se These reactions are typically fast and efficient but are now less favored due to the toxicity of mercury compounds.

| Mercury(II) Salt | Co-reagent/Solvent | General Reaction Time | Typical Product |

| HgCl₂ | CaCO₃, aqueous acetonitrile | < 1 hour | Thiophene-2-carbaldehyde |

| HgO | BF₃·OEt₂, aqueous THF | < 1 hour | Thiophene-2-carbaldehyde |

| Illustrative Data Table |

A variety of other reagents have been developed for the cleavage of 1,3-dithiolanes, often to overcome the limitations of harsher methods. These include reagents like polyphosphoric acid in combination with acetic acid, which offers a mild and convenient method for deprotection. asianpubs.org The reaction mechanism is believed to involve the interaction between polyphosphoric acid and acetic acid to form an intermediate that promotes the cleavage. asianpubs.org

Deprotonation and Anionic Intermediates

The hydrogen atom at the 2-position of the 1,3-dithiolane ring is acidic and can be removed by a strong base to generate a carbanion. This anionic intermediate is a versatile nucleophile that can react with various electrophiles, allowing for the formation of new carbon-carbon bonds.

The deprotonation of 2-substituted 1,3-dithiolanes is most commonly achieved using organolithium reagents, such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting 2-lithio-1,3-dithiolane is a powerful nucleophile. However, it is important to note that 2-lithio-1,3-dithiolanes can be unstable and may undergo fragmentation through the loss of ethylene (B1197577) to form a dithiocarboxylate. wikipedia.org The stability of the lithiated species is influenced by the substituent at the 2-position and the reaction conditions. The reaction of the 2-lithio-2-(2-thienyl)-1,3-dithiolane with an electrophile would lead to the formation of a new bond at the carbon atom that was originally the carbonyl carbon of thiophene-2-carbaldehyde.

| Base | Solvent | Temperature | Anionic Intermediate | Subsequent Reaction with Electrophile (E+) |

| n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to 0 °C | 2-Lithio-2-(2-thienyl)-1,3-dithiolane | Formation of a C-E bond at the 2-position |

| Illustrative Data Table |

Fragmentation and Disproportionation Pathways of Metallated Dithiolanes

The stability of metallated dithiolanes is a critical factor in their synthetic applications. Unlike their six-membered dithiane counterparts, metallated 1,3-dithiolanes, such as the lithiated derivative of 1,3-Dithiolane, 2-(2-thienyl)-, are prone to specific fragmentation and disproportionation pathways. organic-chemistry.orgnih.gov

Deprotonation at the C2 position of a 2-substituted-1,3-dithiolane generates a carbanion that is often unstable. nih.gov This instability leads to a retro-[2+3] cycloaddition reaction, causing the dithiolane ring to fragment. The primary products of this fragmentation are ethene gas and a dithiocarboxylate anion. organic-chemistry.orgnih.gov This process is a significant limitation when attempting to use 2-substituted-1,3-dithiolanes as acyl anion equivalents in reactions where the dithiolane ring needs to remain intact.

However, this fragmentation can be synthetically useful. The generated dithiocarboxylate anion can be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to furnish a wide array of dithioesters. nih.gov For instance, the base-mediated fragmentation of 2-aryl-1,3-dithiolanes with lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at 100 °C rapidly generates the corresponding aryl-dithiocarboxylates. These intermediates can then be captured in a one-pot manner to produce dithioesters in good yields. nih.gov

The general pathway for this base-induced fragmentation is outlined below:

Table 1: Fragmentation of Metallated 2-Aryl-1,3-Dithiolane

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Deprotonation | A strong base removes the proton from the C2 position of the dithiolane ring. | 2-Aryl-1,3-dithiolane, Strong Base (e.g., LiHMDS) | 2-Lithio-2-aryl-1,3-dithiolane |

| 2. Fragmentation | The unstable carbanion undergoes ring fragmentation. | 2-Lithio-2-aryl-1,3-dithiolane | Aryl-dithiocarboxylate anion, Ethene |

This reactivity highlights a key difference between five-membered dithiolanes and six-membered dithianes in synthetic chemistry.

Umpolung Reactivity in Dithiolane Chemistry

Umpolung, or polarity inversion, is a fundamental concept in organic synthesis that reverses the normal electrophilic character of a functional group, rendering it nucleophilic. dnmfaizpur.orgegyankosh.ac.in The classic example of umpolung is the Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithianes as masked acyl anions. organic-chemistry.orgegyankosh.ac.in In this strategy, the normally electrophilic carbonyl carbon is converted into a nucleophilic center by forming a dithiane, deprotonating it, and then reacting it with electrophiles. dnmfaizpur.org

While 1,3-dithianes are highly effective for this purpose due to the stability of their corresponding carbanions, 1,3-dithiolanes are generally less suitable for umpolung applications. organic-chemistry.org The primary reason for this is the inherent instability of the 2-lithio-1,3-dithiolane intermediate, which, as discussed in the previous section, readily undergoes fragmentation. organic-chemistry.orgnih.gov

The attempt to use a metallated 2-(2-thienyl)-1,3-dithiolane as a nucleophile (an acyl anion equivalent) is often thwarted by its propensity to decompose into ethene and the 2-thienyldithiocarboxylate anion. organic-chemistry.org This fragmentation pathway competes with and typically dominates the desired nucleophilic addition or substitution reactions.

Table 2: Comparison of Dithianes and Dithiolanes in Umpolung Reactivity

| Feature | 1,3-Dithianes | 1,3-Dithiolanes |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Metallated Intermediate Stability | Relatively stable | Prone to fragmentation |

| Primary Reaction Pathway | Nucleophilic attack on electrophiles | Fragmentation to dithiocarboxylate and ethene |

| Suitability for Umpolung | High | Low |

Therefore, while the concept of umpolung is crucial in dithiane chemistry, its direct application to 1,3-dithiolane systems like 1,3-Dithiolane, 2-(2-thienyl)- is severely restricted by the alternative and more favorable fragmentation and disproportionation pathways. organic-chemistry.org

Cycloaddition Chemistry of Thienyl-Substituted Dithiolanes

The thienyl-substituted dithiolane can serve as a precursor to a thiocarbonyl compound, which can then participate in various cycloaddition reactions.

1,3-Dipolar Cycloadditions (e.g., with Nitrilimines, Thiocarbonyl S-Methanides)

Heteroaryl thioketones, including those with a thiophen-2-yl substituent, are effective dipolarophiles in [3+2] cycloaddition reactions. When 2-thienyl thioketones react with in situ generated nitrilimines, the exclusive products are 2,3-dihydro-1,3,4-thiadiazoles. researchgate.net This reaction proceeds regioselectively, and competitive dimerization of the nitrilimine 1,3-dipole is not observed. researchgate.net

Thiocarbonyl S-methanides, which are sulfur-containing 1,3-dipoles, can also undergo [2+3] cycloaddition reactions. semanticscholar.org These reactive intermediates can be generated from thioketones and diazomethane (B1218177). The subsequent trapping with another molecule of a thioketone (acting as a dipolarophile) can lead to the formation of a 1,3-dithiolane ring. researchgate.net However, in some cases, the resulting 1,3-dithiolane cycloadducts are unstable and undergo spontaneous rearrangement to form open-chain ketene (B1206846) dithioacetals. semanticscholar.org

Table 3: 1,3-Dipolar Cycloadditions Involving Thienyl Thiocarbonyls

| 1,3-Dipole | Dipolarophile | Product Type |

|---|---|---|

| Nitrilimine | 2-Thienyl Thioketone | 2,3-Dihydro-1,3,4-thiadiazole researchgate.net |

Reactions with Other Dipolarophiles (e.g., 4-Phenyl-1,2,4-triazoline-3,5-dione)

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is known as one of the most reactive dienophiles for cycloaddition reactions, particularly the Diels-Alder reaction. acgpubs.orgresearchgate.net It readily participates in [4+2] cycloadditions with a wide variety of dienes. While direct experimental evidence for the reaction of PTAD with 1,3-Dithiolane, 2-(2-thienyl)- was not found in the searched literature, the high reactivity of PTAD suggests that if the thienyl-substituted dithiolane can be converted into a species with a conjugated diene system, a cycloaddition reaction would be highly probable. The thiophene (B33073) ring itself is generally aromatic and does not readily participate as a diene in Diels-Alder reactions except under specific conditions or with highly reactive dienophiles.

Ring Expansion and Rearrangement Processes Leading to Heterocycles

1,3-Dithiolane rings can be involved in rearrangement reactions that lead to the formation of larger heterocyclic systems. A notable example is the base-mediated rearrangement of propargylamines substituted with a dithioacetal ring, including 1,3-dithiolane. nih.gov

This process, promoted by a base such as potassium tert-butoxide (KOtBu) in dimethylformamide (DMF), involves the expansion of the dithioacetal ring. The reaction proceeds through an exclusive endo-dig radical cyclization process, ultimately affording amino-functionalized, medium-sized S,S-heterocycles. nih.gov Specifically, propargylamines bearing a 1,3-dithiolane ring can rearrange to yield 8-membered S,S-heterocycles. nih.gov This transformation provides a valuable synthetic route to medium-sized rings, which are often challenging to construct via conventional intramolecular cyclization due to unfavorable transannular interactions and torsional strain. nih.gov

Cationic Cyclization Reactions of 2-Alkenyl-1,3-Dithiolanes

An important transformation of dithiolane derivatives is the cationic cyclization of 2-alkenyl-1,3-dithiolanes. This reaction provides a highly diastereoselective route to trans-decalin scaffolds, which are core structures in numerous di- and triterpenes. nih.govdiva-portal.orgresearchgate.net

This unprecedented 6-endo-trig cyclization is initiated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govresearchgate.net The proposed mechanism suggests that the 2-alkenyl-1,3-dithiolane moiety acts as a latent initiator. nih.govdiva-portal.orgresearchgate.net The reaction is believed to proceed via a stepwise mechanism where the thioketal temporarily opens under the influence of the Lewis acid, triggering the cationic cyclization. After the carbon-carbon bond formation and a diastereoselective protonation step, the dithiolane ring closes to yield the final product. nih.govdiva-portal.orgresearchgate.net

Table 4: Key Features of Cationic Cyclization of 2-Alkenyl-1,3-Dithiolanes

| Feature | Description |

|---|---|

| Reaction Type | 6-endo-trig cationic cyclization nih.govdiva-portal.orgresearchgate.net |

| Substrate | 2-Alkenyl-1,3-dithiolane |

| Initiator | Lewis Acid (e.g., TMSOTf) nih.govresearchgate.net |

| Product | trans-Decalin scaffold nih.govresearchgate.net |

| Stereoselectivity | High diastereoselectivity nih.govresearchgate.net |

| Mechanism | Stepwise, involving temporary ring-opening nih.govdiva-portal.orgresearchgate.net |

This methodology is tolerant of a wide range of functional groups and has been applied to the total synthesis of natural products like triptophenolide (B192632) and a formal synthesis of triptolide. nih.govresearchgate.net

Olefination Reactions and Alkene Synthesis via Dithiolane Intermediates

The transformation of carbonyl functionalities into carbon-carbon double bonds, known as olefination, is a cornerstone of organic synthesis. Intermediates derived from 1,3-dithiolanes, including the subject compound 1,3-Dithiolane, 2-(2-thienyl)-, offer unique pathways to achieve this conversion. These methods often involve the manipulation of the dithiolane ring to facilitate the formation of alkenes, sometimes through intricate mechanistic pathways such as extrusion reactions or through the use of strategically functionalized dithiolane derivatives.

Two-Fold Extrusion Reactions

Two-fold extrusion reactions are a class of chemical transformations where two groups are eliminated from a cyclic molecule, resulting in the formation of a new bond, in this case, a carbon-carbon double bond for alkene synthesis. A classic example of a reaction that proceeds via a two-fold extrusion mechanism to yield an olefin is the Corey-Winter olefin synthesis wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org. While this reaction traditionally starts from 1,2-diols, its mechanism, involving the decomposition of a cyclic intermediate, provides a conceptual framework for understanding extrusion processes in sulfur-containing heterocycles.

The Corey-Winter olefination involves the conversion of a 1,2-diol into a cyclic thiocarbonate. This is typically achieved by reacting the diol with thiophosgene (B130339) or a safer alternative like thiocarbonyldiimidazole wikipedia.orgalfa-chemistry.com. The resulting 1,3-dioxolane-2-thione (B3368218) or related cyclic thiocarbonate is then treated with a trivalent phosphorus compound, such as trimethyl phosphite (B83602). This reagent attacks the sulfur atom, leading to the extrusion of sulfur and the formation of a carbene intermediate wikipedia.orgalfa-chemistry.com. This carbene subsequently collapses, extruding carbon dioxide and forming the desired alkene wikipedia.org. A key feature of the Corey-Winter reaction is its stereospecificity; a cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene wikipedia.org.

The general mechanism can be summarized as follows:

Formation of a Cyclic Thiocarbonate: The 1,2-diol reacts with a thiocarbonyl source to form a cyclic thiocarbonate.

Desulfurization and Carbene Formation: A phosphite reagent attacks the sulfur atom of the thiocarbonate, which leads to the formation of a carbene after the elimination of a phosphate (B84403) species.

Decarboxylation and Alkene Formation: The carbene intermediate then loses a molecule of carbon dioxide to furnish the final alkene product.

This process, while not originating directly from a 1,3-dithiolane, illustrates the principle of using sulfur-containing heterocycles as precursors for alkenes via extrusion reactions. The driving force for the final steps is often the formation of stable small molecules like carbon dioxide and strong bonds such as the phosphorus-sulfur double bond wikipedia.org.

Applications of 2-Silylated 1,3-Dithiolanes

A more direct application of 1,3-dithiolane intermediates in alkene synthesis involves the use of their 2-silylated derivatives. Research has demonstrated a novel and highly efficient method for the synthesis of aryl- and hetaryl-substituted ethenes from sterically crowded 2-trimethylsilyl-1,3-dithiolanes beilstein-journals.org. This methodology is particularly relevant to the 2-(2-thienyl) derivative.

The synthetic strategy involves the treatment of a 2-trimethylsilyl-4,4,5,5-tetraaryl-1,3-dithiolane with an equimolar amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a one-pot procedure beilstein-journals.org. This treatment induces desilylation, generating a transient 1,3-dithiolane carbanion. Unlike less substituted analogs which can be trapped by electrophiles, these sterically hindered carbanions undergo a spontaneous cycloreversion reaction beilstein-journals.org. This fragmentation results in the formation of a tetrasubstituted ethene and a dithioformate anion in high yields beilstein-journals.org.

The proposed mechanism for this transformation is as follows:

Desilylation: The fluoride ion attacks the silicon atom of the 2-trimethylsilyl group, leading to its removal and the formation of a carbanion at the C2 position of the dithiolane ring.

Cycloreversion: The resulting highly reactive and sterically hindered carbanion undergoes a spontaneous fragmentation of the dithiolane ring.

Product Formation: This cycloreversion yields the desired tetrasubstituted alkene and a dithioformate anion as a byproduct beilstein-journals.org.

This protocol offers a significant advantage for the synthesis of sterically crowded tetrasubstituted ethenes, a class of compounds that can be challenging to prepare via traditional olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions researchgate.net. The reaction proceeds under mild, neutral conditions, further enhancing its synthetic utility beilstein-journals.org.

The following table summarizes the synthesis of various tetrasubstituted ethenes from the corresponding 2-trimethylsilyl-1,3-dithiolanes, including a thiophene-substituted example directly relevant to the subject compound.

| 1,3-Dithiolane Precursor Substituents (R¹, R²) | Alkene Product | Yield (%) |

|---|---|---|

| R¹ = Phenyl, R² = Phenyl | Tetraphenylethene | 92 |

| R¹ = Thiophen-2-yl, R² = Thiophen-2-yl | 1,1,2,2-Tetrakis(thiophen-2-yl)ethene | 94 |

| R¹ = Selenophen-2-yl, R² = Selenophen-2-yl | 1,1,2,2-Tetrakis(selenophen-2-yl)ethene | 95 |

| R¹ = Furan-2-yl, R² = Furan-2-yl | 1,1,2,2-Tetrakis(furan-2-yl)ethene | 88 |

| R¹ = Phenyl, R² = Thiophen-2-yl | 1,1-Diphenyl-2,2-di(thiophen-2-yl)ethene | 91 |

Advanced Applications and Functionalization in Materials Science

Role in Organic Electronics and Optoelectronics

The dithiolane ring, especially when functionalized with a thienyl group, contributes to the creation of novel materials for electronic and optical applications. The sulfur atoms in the dithiolane ring can influence molecular packing and electronic coupling, while the thienyl group provides a platform for π-conjugation, which is essential for charge transport and light-emitting properties.

Five-membered 1,3-dithia heterocycles are recognized as crucial structural components in compounds with significant electronic properties. researchgate.net Specifically, derivatives like 2-ylidene-1,3-dithiolanes, which are structurally related to 1,3-dithiolane (B1216140), 2-(2-thienyl)-, are utilized in the synthesis of charge-transfer (CT) complexes. researchgate.net These complexes are formed between an electron donor and an electron acceptor molecule, and their formation can lead to materials with enhanced electrical conductivity.

The interaction between the electron-rich dithiolane and thienyl components and a suitable electron acceptor can facilitate the formation of these CT complexes. Spectroscopic studies have provided evidence for the formation of charge-transfer complexes between electron donors like FAD (flavin adenine (B156593) dinucleotide) and CoA (coenzyme A) analogs, suggesting that such interactions can stabilize transition states in chemical reactions. While not directly involving 2-(2-thienyl)-1,3-dithiolane, these studies highlight the fundamental principle of CT complex formation in similar sulfur-containing organic molecules.

Table 1: Research Findings on Related Charge-Transfer Complexes

| Compound Family | Application/Finding | Key Characteristic |

|---|---|---|

| 2-Ylidene-1,3-dithioles | Synthesis of charge-transfer complexes. researchgate.net | Constitute structural fragments of compounds with important electronic properties. researchgate.net |

| FAD and CoA analogs | Spectroscopic evidence of charge-transfer complex formation. | Stabilization of transition states during dehydrogenation of CoA-thioester substrates. |

| Nickel and Platinum 1,2-dithiolene compounds | Formation of charge-transfer complexes identified by absorption and diffuse reflectance spectra. researchgate.net | Exhibit new CT absorption in the visible region, consistent with contact ion pair formation. researchgate.net |

Compounds that contain a 2-ylidene-1,3-dithiole fragment exhibit valuable optical properties. researchgate.net They are known to absorb in the near-ultraviolet (UV) region and specific narrow ranges of the visible spectrum. researchgate.net This characteristic absorption profile, combined with their noted light resistance and stability, makes them suitable candidates for advanced optical applications. researchgate.net

Research has demonstrated the use of these compounds in creating materials for optical data storage and in the formulation of UV-protective coatings. researchgate.net The ability to absorb harmful UV radiation while remaining stable under illumination is a critical feature for protective coatings designed to prevent material degradation. In optical data storage, the distinct absorption properties could be harnessed to encode and read information.

The thienyl group is a fundamental building block in the synthesis of conjugated polymers, which are central to organic electronics. Donor-acceptor (D-A) copolymers, which often incorporate thienyl or di-2-thienyl units, are widely used in optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com The conjugation between di-thienyl units and an acceptor like benzothiadiazole (BT) enhances stability and promotes a planar structure, which is beneficial for charge mobility. mdpi.com

Given that 1,3-dithiolane, 2-(2-thienyl)- contains the essential thienyl moiety, it serves as a potential precursor for the synthesis of more complex polyaromatic heterocycles and conjugated polymers. New donor-acceptor conjugate polymers based on monomers like 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione combined with di(2-thienyl)ethene have been synthesized for use in high-performance thin-film transistors. rsc.orgdntb.gov.uaresearchgate.net The 1,3-dithiolane group can be used as a protecting group for aldehydes and ketones during complex syntheses, which can be later removed to yield the desired carbonyl functionality in the final polymer structure.

Contribution to Advanced Materials Design and Synthesis

The 1,3-dithiolane ring is not merely a passive component but can be actively involved in controlling the macroscopic properties of materials through its influence on molecular conformation.

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are derivatives that have attracted significant attention for their ability to act as "conformational locks". pacific.eduresearchgate.net The transformation of an epoxide into a trithiocarbonate (B1256668) can be used as a method for locking cyclic compounds into specific, and sometimes unstable, conformations. pacific.eduresearchgate.net

For instance, studies on cyclohexane-based 1,3-dithiolane-2-thiones have shown a trans-fusion between the carbohydrate and the hetero-cycles. pacific.eduresearchgate.net Furthermore, products derived from mono-substituted cyclohexene (B86901) oxides demonstrated an axial position of the substituents, effectively locking the conformation. pacific.eduresearchgate.net This ability to control and fix molecular geometry is fundamental to the design of molecular switches—molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or heat. This conformational control is a key principle in designing advanced, responsive materials.

Table 2: Stereochemical Outcomes in 1,3-Dithiolane-2-thione Synthesis

| Starting Material | Product Feature | Implication | Source |

|---|---|---|---|

| Cyclohexene oxides | Trans-fusion of the carbo- and hetero-cycles. pacific.eduresearchgate.net | Locking of ring conformation. pacific.eduresearchgate.net | pacific.eduresearchgate.net |

| Mono-substituted cyclohexene oxides | Axial position of substituents. pacific.eduresearchgate.net | Fixes the substituent in a specific spatial orientation. pacific.eduresearchgate.net | pacific.eduresearchgate.net |

Computational and Theoretical Investigations of 1,3 Dithiolane, 2 2 Thienyl

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Extensive searches of scientific literature and chemical databases did not yield specific quantum mechanical calculations or Density Functional Theory (DFT) studies focused exclusively on the compound 1,3-Dithiolane (B1216140), 2-(2-thienyl)-. While computational methods are broadly applied in organic chemistry to understand molecular structure and reactivity, dedicated research on this particular molecule appears to be limited or not publicly available.

Mechanistic Elucidation of Complex Reactions

There is no specific information available in the surveyed literature regarding the use of computational chemistry to elucidate the mechanisms of complex reactions involving 1,3-Dithiolane, 2-(2-thienyl)-.

Analysis of Electronic Structure and Energy Gaps (e.g., HOMO-LUMO)

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their gap, for 1,3-Dithiolane, 2-(2-thienyl)-, is not available in the current body of scientific literature. Such studies are crucial for understanding the kinetic stability and chemical reactivity of a molecule, but have not been specifically reported for this compound.

Conformational Analysis and Stereochemical Control

While the stereochemistry and conformational analysis of 1,3-dithiolane rings are a subject of interest in organic chemistry, specific computational studies detailing the conformational preferences and stereochemical control for 1,3-Dithiolane, 2-(2-thienyl)- were not found. The orientation of the 2-thienyl group relative to the dithiolane ring would be a key aspect of such an analysis, but has not been documented in dedicated computational research.

Spectroscopic Data Interpretation through Computational Methods

No publications were identified that specifically employ computational methods to interpret the spectroscopic data of 1,3-Dithiolane, 2-(2-thienyl)-.

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of 1,3-Dithiolane (B1216140), 2-(2-thienyl)-. It provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR and ¹³C NMR for Structural Confirmation and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the dithiolane ring.

Thiophene Ring Protons: The 2-substituted thiophene ring would display three signals in the aromatic region, typically between δ 6.9 and 7.5 ppm. These would appear as doublets or doublet of doublets due to coupling between adjacent protons.

Dithiolane Ring Protons: The methylene (B1212753) protons (-CH₂-CH₂-) of the 1,3-dithiolane ring are expected to produce a singlet or a complex multiplet around δ 3.3-3.5 ppm. The methine proton (-S-CH-S-), being adjacent to two sulfur atoms and the thiophene ring, would appear as a distinct singlet further downfield, likely in the range of δ 5.5-6.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, confirming the carbon skeleton.

Thiophene Ring Carbons: Four signals are expected in the aromatic region (approximately δ 125-145 ppm) corresponding to the carbons of the thiophene ring. The carbon atom attached to the dithiolane ring (C2 of thiophene) would be identifiable.

Dithiolane Ring Carbons: The two methylene carbons (-CH₂-CH₂-) of the dithiolane ring would give a signal around δ 38-40 ppm. The methine carbon (-S-CH-S-) would be significantly deshielded by the two sulfur atoms, appearing further downfield, typically in the range of δ 50-60 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiophene H3', H4', H5' | 6.9 - 7.5 | - |

| Dithiolane CH (C2) | 5.5 - 6.0 | 50 - 60 |

| Dithiolane CH₂ (C4, C5) | 3.3 - 3.5 | 38 - 40 |

| Thiophene C2', C3', C4', C5' | - | 125 - 145 |

Variable-Temperature NMR Studies for Conformational Dynamics

The five-membered 1,3-dithiolane ring is not planar and exists in dynamic equilibrium between different conformations, typically envelope or twist forms. Variable-temperature (VT) NMR studies could be employed to investigate these dynamics.

At room temperature, the interconversion between conformers is usually rapid on the NMR timescale, resulting in averaged signals for the dithiolane protons. Upon cooling, this interconversion can be slowed. If the energy barrier is sufficiently high, the single peak for the methylene protons might broaden and eventually resolve into separate signals for the axial and equatorial protons at very low temperatures. This would allow for the determination of the energy barrier to ring inversion and the preferred conformation of the dithiolane ring. However, no specific VT-NMR studies for 1,3-Dithiolane, 2-(2-thienyl)- have been reported.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This analysis would provide exact bond lengths, bond angles, and the conformation of the dithiolane and thiophene rings.

For 1,3-Dithiolane, 2-(2-thienyl)-, a crystal structure would confirm the non-planar conformation of the dithiolane ring (likely an envelope or twist conformation) and the relative orientation of the thiophene substituent. It would also detail intermolecular interactions, such as C-H···S or π-π stacking, which dictate the crystal packing. While crystal structures for numerous thiophene and dithiolane derivatives have been published, a specific structure for 1,3-Dithiolane, 2-(2-thienyl)- is not available in crystallographic databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1,3-Dithiolane, 2-(2-thienyl)- (Molecular Formula: C₇H₈S₃), the molecular weight is 188.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 188. Key fragmentation pathways would likely involve:

Loss of the thiophene group: Cleavage of the C-C bond between the two rings to give a fragment corresponding to the thienyl cation (C₄H₃S⁺, m/z = 83) and the dithiolane radical.

Fragmentation of the dithiolane ring: Common fragmentation patterns for 1,3-dithiolanes include the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Formation of the thiophene-2-carbaldehyde (B41791) radical cation: Rearrangement and fragmentation could lead to a peak corresponding to the parent aldehyde at m/z = 112.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 188 | [C₇H₈S₃]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₅H₃S₂]⁺ | M⁺˙ - C₂H₄ - H |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For 1,3-Dithiolane, 2-(2-thienyl)-, the IR spectrum would be characterized by:

Thiophene Ring Vibrations:

C-H stretching of the aromatic ring typically appears just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).

C=C stretching vibrations within the ring are expected in the 1500-1400 cm⁻¹ region.

The C-S stretching vibration of the thiophene ring would be found in the fingerprint region.

Dithiolane Ring Vibrations:

Aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹ (e.g., ~2950-2850 cm⁻¹).

C-S stretching vibrations from the dithiolane moiety typically appear as weak to medium bands in the 700-600 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Thiophene |

| ~2950-2850 | C-H Stretch | Dithiolane (aliphatic) |

| ~1500-1400 | C=C Stretch | Thiophene |

| ~700-600 | C-S Stretch | Dithiolane |

Future Research Perspectives and Methodological Challenges

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 1,3-dithiolanes often involves the use of strong acids and hazardous solvents. Future research should prioritize the development of greener and more efficient synthetic pathways to 1,3-Dithiolane (B1216140), 2-(2-thienyl)-.

Key Research Objectives:

Catalytic Approaches: Investigating the use of reusable and environmentally benign catalysts is a primary objective. Solid acid catalysts, such as zeolites and clays (B1170129), could replace corrosive liquid acids. Moreover, the application of metal-based catalysts, like ferric chloride, under solvent-free conditions has shown promise for the synthesis of 1,3-dithiolanes and could be adapted for the target molecule esrapublications.com.

One-Pot Syntheses: Designing one-pot procedures that minimize intermediate purification steps would significantly improve efficiency and reduce waste. A one-pot synthesis of 2-aryl-1,3-dithiolanes has been reported, and a similar strategy could be developed for 2-(2-thienyl)-1,3-dithiolane nih.gov.

Alternative Energy Sources: The use of microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating methods mdpi.commdpi.com.

Atom Economy: Exploring synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry that should guide the development of new synthetic methods 20.210.105.

| Synthesis Strategy | Potential Advantages | Relevant Catalyst/Condition Examples |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Zeolites, Clays, Ferric Chloride |

| One-Pot Synthesis | Increased efficiency, reduced solvent use | Base-mediated fragmentation-alkylation |

| Microwave/Ultrasound | Faster reaction times, lower energy consumption | N/A |

| High Atom Economy | Minimized waste, sustainable process | Cascade reactions |

Exploration of Novel Reactivity and Cascade Reactions

The dithiolane and thiophene (B33073) rings in 1,3-Dithiolane, 2-(2-thienyl)- offer multiple reactive sites, suggesting a rich and largely unexplored reactivity profile.

Key Research Objectives:

Ring-Opening and Fragmentation Reactions: The base-mediated fragmentation of 2-aryl-1,3-dithiolanes to form dithioesters is a recently explored area of reactivity that could be extended to the 2-(2-thienyl) derivative, providing a novel route to thiophene-containing dithioesters nih.gov.

Cascade and Domino Reactions: Designing cascade or domino reactions initiated at either the dithiolane or thiophene moiety could lead to the rapid construction of complex heterocyclic scaffolds. Pericyclic cascade reactions have been reported for thienyl-fused architectures, indicating the potential for such transformations nih.govsocietechimiquedefrance.fr. The principles of cascade reactions in total synthesis, which emphasize efficiency and the formation of multiple bonds in a single operation, are highly relevant here 20.210.105.

Metal-Catalyzed Cross-Coupling: The thiophene ring is amenable to various metal-catalyzed cross-coupling reactions, which could be used to elaborate the structure of 1,3-Dithiolane, 2-(2-thienyl)- and synthesize more complex derivatives.

Design of Advanced Materials with Tunable Properties

The combination of the sulfur-rich dithiolane and the electronically active thiophene suggests that 1,3-Dithiolane, 2-(2-thienyl)- could serve as a valuable building block for advanced materials with interesting optical and electronic properties.

Key Research Objectives:

High Refractive Index Polymers: The high sulfur content of the dithiolane ring makes it an attractive component for high refractive index polymers, which are important in optics and photonics rsc.org. The copolymerization of 1,3-Dithiolane, 2-(2-thienyl)- with other monomers could lead to new materials with tailored refractive indices.

Organic Semiconductors: The thiophene unit is a well-established component of organic semiconductors. Incorporating the 2-(2-thienyl)-1,3-dithiolane moiety into larger conjugated systems could lead to novel materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) unito.it.

Tunable Electronic Properties: The electronic properties of materials derived from 1,3-Dithiolane, 2-(2-thienyl)- could be tuned by chemical modification of the thiophene ring or by altering the structure of the polymer backbone researchgate.netmdpi.com.

| Material Class | Potential Application | Key Property |

| High Refractive Index Polymers | Optical lenses, coatings | High sulfur content |

| Organic Semiconductors | OFETs, OPVs | π-conjugated thiophene unit |

| Dynamic Hydrogels | Biomaterials | Reversible disulfide bonds |

Integration of Experimental and Computational Approaches for Predictive Chemistry

A synergistic approach combining experimental synthesis and characterization with computational modeling will be crucial for accelerating the discovery and development of new applications for 1,3-Dithiolane, 2-(2-thienyl)-.

Key Research Objectives:

DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, guiding the design of new reactions and cascade sequences nih.govjmcs.org.mx. DFT can also be used to study the electronic structure and predict the optical and electronic properties of materials derived from this compound unito.itmdpi.com.

Modeling of Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, UV-Vis) and provide insights into the structure and conformation of the molecule and its derivatives nih.gov.

Rational Design of Materials: By computationally screening virtual libraries of derivatives, researchers can identify promising candidates with desired properties for specific applications before undertaking time-consuming and resource-intensive laboratory synthesis.

The future of research on 1,3-Dithiolane, 2-(2-thienyl)- is rich with possibilities. By addressing the methodological challenges through the development of sustainable synthetic routes and the integration of computational and experimental techniques, the full potential of this intriguing heterocyclic compound can be unlocked, leading to advancements in synthetic methodology and materials science.

Q & A

Q. Table 1: Vibrational Frequencies of 1,3-Dithiolane (Calculated)

| Mode | Frequency (cm) | Assignment |

|---|---|---|

| Ring puckering | ~50 | Low-frequency deformation |

| C–S stretch | 600–700 | Symmetric/asymmetric |

| C–C stretch | 900–1000 | Ring backbone |

| Source: Adapted from computational studies in . |

Q. Table 2: Thermodynamic Parameters for 1,3-Dithiolane

| Property | Value (Estimated) | Method |

|---|---|---|

| (298 K) | ~53 kJ·mol | Semi-empirical comparison |

| Ring-puckering barrier | <5 kJ·mol | Molecular mechanics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.